molecular formula C21H20FNO2 B1385447 2-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040685-97-9

2-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline

Cat. No.: B1385447
CAS No.: 1040685-97-9
M. Wt: 337.4 g/mol
InChI Key: IQNSTAHDZQWDCQ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

2-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline belongs to the broad class of aromatic amines, which are organic compounds consisting of an aromatic ring attached to an amine functional group. More specifically, this compound represents a substituted aniline derivative, characterized by the presence of amino groups attached to aromatic rings that enable participation in various chemical reactions, making it a versatile compound in organic synthesis. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-fluoro-N-[[4-(2-phenoxyethoxy)phenyl]methyl]aniline, which precisely describes its structural composition and substitution pattern.

The molecular architecture of this compound features several distinct structural elements that contribute to its classification and properties. The core structure consists of an aniline backbone modified with a fluorine substituent at the ortho position, while the nitrogen atom is substituted with a benzyl group that itself contains a phenoxyethoxy side chain. This complex arrangement places the compound within the category of primary aromatic amines, specifically as a fluorinated aniline derivative with extended aromatic conjugation. The structural complexity arises from the combination of multiple aromatic rings connected through ether linkages and an amine bridge, creating a molecule with significant conformational flexibility and multiple sites for potential chemical interactions.

The classification of this compound extends beyond simple aniline derivatives due to the presence of the phenoxyethoxy moiety, which introduces ether functionality and additional aromatic character. This structural feature aligns the compound with phenoxyalkylamines, a class known for diverse pharmacological properties including potential anti-cancer and anti-inflammatory activities. The presence of the fluorine atom further distinguishes this compound within its class, as fluorinated organic compounds often exhibit enhanced metabolic stability and altered biological activity compared to their non-fluorinated analogs.

Structural Classification Category
Primary Classification Aromatic Amine
Secondary Classification Substituted Aniline Derivative
Tertiary Classification Fluorinated Phenoxyalkylamine
Functional Groups Primary amine, aromatic ether, fluoroaryl

Discovery and Literature Context

The compound this compound emerged within the broader context of medicinal chemistry research focused on developing novel therapeutic agents with improved pharmacological profiles. Contemporary literature reveals that compounds bearing phenoxyaniline structural motifs have been extensively investigated for their potential as therapeutic agents, particularly in the development of calcium channel modulators and other neurologically active compounds. Research published in Royal Society of Chemistry Medicinal Chemistry demonstrates that phenoxyaniline analogues have been synthesized and evaluated for their activity against calcium channels, specifically targeting calcium voltage-gated channel subunit alpha 2 delta 2 and calcium voltage-gated channel subunit alpha 3 delta 2.

The scientific literature context surrounding this compound indicates its development as part of systematic structure-activity relationship studies aimed at identifying compounds with specific biological targets. Researchers have synthesized series of phenoxyaniline derivatives through multi-step synthetic procedures, typically involving reactions between corresponding anilines and aromatic aldehydes, followed by derivatization to introduce desired functional groups. These studies represent part of broader efforts to develop compounds that can modulate calcium channel activity while maintaining acceptable safety profiles and pharmacokinetic properties.

Within the specialized field of aromatic amine chemistry, this compound represents an evolution in molecular design that incorporates lessons learned from earlier generations of aniline-based therapeutics. The integration of fluorine substitution reflects modern medicinal chemistry approaches that utilize halogenation to improve metabolic stability and alter physicochemical properties. Literature sources indicate that fluorinated aromatic compounds often exhibit enhanced binding affinity for biological targets and improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

The research significance of this compound is further highlighted by its inclusion in chemical databases and commercial supplier catalogs, indicating sustained scientific interest and potential for further development. The compound has been synthesized and characterized by multiple research groups, as evidenced by its presence in various chemical databases and the availability of detailed analytical data including nuclear magnetic resonance spectroscopy and mass spectrometry characterization.

Chemical Abstracts Service Registry and Identification Parameters

This compound is registered in the Chemical Abstracts Service database under the registry number 1040685-97-9, which serves as its unique identifier within the global chemical literature. This Chemical Abstracts Service number provides unambiguous identification of the compound across all chemical databases and literature sources, ensuring accurate communication and referencing within the scientific community. The compound is also cataloged in the PubChem database under the Compound Identifier 28308433, which provides access to comprehensive chemical and biological information compiled from various sources.

The molecular identification parameters for this compound include a molecular formula of C₂₁H₂₀FNO₂, indicating the presence of 21 carbon atoms, 20 hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight is precisely calculated as 337.39 grams per mole, reflecting the combined atomic masses of all constituent elements. Additional identification parameters include the Molecular Design Limited registry number MFCD10687794, which provides another layer of chemical identification within specialized chemical databases.

The Simplified Molecular Input Line Entry System representation for this compound is FC1=CC=CC=C1NCC2=CC=C(OCCOC3=CC=CC=C3)C=C2, which provides a text-based description of the molecular structure that can be interpreted by chemical software and databases. The International Chemical Identifier string is InChI=1S/C21H20FNO2/c22-20-8-4-5-9-21(20)23-16-17-10-12-19(13-11-17)25-15-14-24-18-6-2-1-3-7-18/h1-13,23H,14-16H2, offering another standardized method for representing the molecular structure.

Identification Parameter Value
Chemical Abstracts Service Registry Number 1040685-97-9
PubChem Compound Identifier 28308433
Molecular Design Limited Number MFCD10687794
Molecular Formula C₂₁H₂₀FNO₂
Molecular Weight 337.39 g/mol
International Chemical Identifier Key IQNSTAHDZQWDCQ-UHFFFAOYSA-N

Historical Development and Research Significance

The historical development of this compound can be traced to the broader evolution of aromatic amine chemistry and the systematic exploration of fluorinated organic compounds in medicinal chemistry research. The compound represents a culmination of decades of research into aniline derivatives, building upon fundamental work in aromatic substitution chemistry and the understanding of how structural modifications influence biological activity and chemical properties. The incorporation of fluorine substitution reflects the modern medicinal chemistry paradigm that recognizes fluorine as a critical element for modulating molecular properties and enhancing therapeutic potential.

Research significance of this compound extends beyond its individual properties to encompass its role as a representative member of the phenoxyaniline class of compounds. Studies have demonstrated that compounds within this structural class exhibit potential applications in medicinal chemistry, particularly in the development of agents targeting specific biological pathways. The compound has been investigated for its potential interactions with biological systems, with research suggesting possible applications in proteomics research and as a tool compound for studying protein function and interaction.

The synthetic accessibility of this compound has contributed to its research significance, as multiple synthetic routes have been developed that allow researchers to prepare the compound and its analogs for biological evaluation. The multi-step synthesis typically involves sequential reactions that build the complex molecular architecture through carefully controlled chemical transformations, including nucleophilic substitution reactions and coupling procedures that form the critical carbon-nitrogen and carbon-oxygen bonds.

Contemporary research has highlighted the importance of this compound within the context of structure-activity relationship studies, where systematic modifications of the basic structure are used to understand the relationship between molecular features and biological activity. These studies have revealed that the specific substitution pattern and the presence of the fluorine atom contribute to unique properties that distinguish this compound from related analogs. The research has demonstrated that modifications to the phenoxyethoxy side chain or alterations to the fluorine substitution pattern can significantly impact biological activity and chemical reactivity.

The compound's research significance is further underscored by its commercial availability through specialized chemical suppliers, indicating sustained demand from the research community. This availability has facilitated broader investigation of the compound's properties and potential applications, contributing to the accumulation of scientific knowledge regarding its behavior in various chemical and biological systems. The compound serves as both a research tool and a potential lead compound for further medicinal chemistry development, representing the type of sophisticated molecular architecture that characterizes modern drug discovery efforts.

Properties

IUPAC Name

2-fluoro-N-[[4-(2-phenoxyethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO2/c22-20-8-4-5-9-21(20)23-16-17-10-12-19(13-11-17)25-15-14-24-18-6-2-1-3-7-18/h1-13,23H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNSTAHDZQWDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)CNC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline typically involves a multi-step process. The synthetic route generally includes the reaction of 4-(2-phenoxyethoxy)benzylamine with a fluorinating agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired yield and purity . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.

Chemical Reactions Analysis

2-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthetic Route

The synthesis of 2-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline typically involves a multi-step process, including the reaction of 4-(2-phenoxyethoxy)benzylamine with a fluorinating agent. The optimization of reaction conditions, such as temperature and solvent choice, is crucial for achieving high yields and purity.

Proteomics

This compound is widely utilized in proteomics due to its ability to bind to proteins and enzymes, altering their activity. It serves as a probe for studying protein interactions and functions, which is essential for understanding cellular processes and disease mechanisms.

Biomedical Research

In biomedical contexts, this compound is employed in drug discovery and development. Its interactions with biological targets can lead to the identification of potential therapeutic agents for various diseases, including cancer and neurodegenerative disorders.

Forensic Science

The compound has applications in forensic science, particularly in toxicology and substance identification. Its chemical properties allow for the detection of specific substances in biological samples, aiding in criminal investigations.

Clinical Diagnostics

In clinical settings, this compound can be used for diagnostic purposes. Its specificity in binding to certain biomolecules makes it useful for developing assays that detect diseases or monitor treatment efficacy.

Case Study 1: Drug Development

A study highlighted the use of this compound as a lead compound in developing inhibitors for specific enzymes involved in cancer pathways. The compound demonstrated significant potency and selectivity, paving the way for further optimization and clinical trials.

Case Study 2: Protein Interaction Studies

In another research project, this compound was utilized to explore protein-protein interactions within cellular signaling pathways. The findings provided insights into how certain proteins modulate cellular responses to external stimuli, which is crucial for understanding disease progression.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of 2-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline with related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Features Bioactivity/Applications References
This compound -F, -CH₂-C₆H₄-O-(CH₂)₂-OPh ~363.38 (calculated) Fluorine enhances electrophilicity; phenoxyethoxy chain increases lipophilicity. Hypothesized ligand or intermediate in drug design.
4-[4-(2-Aminoethoxy)benzyl]aniline -NH₂-(CH₂)₂-O-C₆H₄-CH₂- 258.33 Aminoethoxy group improves solubility; DFT studies confirm solvent-dependent NMR shifts. Structural analogue of thyronamines; potential endocrine activity.
4-Fluoro-N-(4-hydroxybenzylidene)aniline -F, -CH=N-C₆H₄-OH 229.23 Schiff base with non-planar geometry; hydroxy group enables coordination chemistry. Used in coordination complexes for catalysis or material science.
2-Fluoro-N-(4-methoxybenzyl)aniline (H55264) -F, -CH₂-C₆H₄-OCH₃ 245.28 Methoxy group provides electron-donating effects; simpler structure. Intermediate in fluorinated API synthesis.
N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydrofuran-2-ylmethoxy)aniline -CH₂-C₆H₄-O-(CH₂)₂-OPh, -O-(tetrahydrofuran) ~403.45 (estimated) Additional tetrahydrofuran moiety increases steric bulk and conformational flexibility. Explored in agrochemical formulations.

Physicochemical and Spectroscopic Comparisons

  • NMR Shifts: For 4-[4-(2-aminoethoxy)benzyl]aniline, B3LYP/6-31G(d,p) DFT calculations accurately predicted ¹H NMR shifts (e.g., aromatic protons at δ 6.7–7.2 ppm), with solvent effects (DMSO) causing deshielding . In contrast, fluorinated analogues like 2-Fluoro-N-(1,1,1-trifluoropropan-2-ylidene)aniline exhibit downfield shifts for aromatic protons (δ 7.07–7.21 ppm) due to fluorine's electron-withdrawing nature .
  • Solubility: The phenoxyethoxy chain in the target compound likely enhances lipophilicity compared to aminoethoxy or methoxy derivatives, impacting membrane permeability .

Biological Activity

2-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of anilines, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential application in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18_{18}H20_{20}FNO2_2
  • Molecular Weight : 303.36 g/mol

This compound features a fluorine atom, an aniline backbone, and a phenoxyethoxy side chain, contributing to its unique chemical properties and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various biological targets. The following sections detail specific areas of biological activity.

1. Enzyme Inhibition

Studies have shown that similar compounds within the aniline class can act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, related compounds have been identified as inhibitors of CYP1A2, CYP2C19, CYP2C9, and CYP2D6 enzymes. Although specific data on this compound is limited, its structural similarities suggest potential enzyme inhibition capabilities.

2. Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial properties. For example, Schiff bases derived from aniline derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The potential antimicrobial activity of this compound warrants further investigation.

Compound Target Bacteria Activity
Schiff Base AStaphylococcus aureusInhibition observed
Schiff Base BE. coliModerate inhibition

3. Anticancer Potential

Preliminary studies on related compounds indicate anticancer properties. For instance, certain anilines have been shown to inhibit the proliferation of cancer cell lines . The mechanism often involves the modulation of cell signaling pathways and apoptosis induction.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various aniline derivatives, including those structurally related to this compound. Notable findings include:

  • Synthesis : The compound can be synthesized through various organic reactions involving fluorination and ether formation techniques.
  • Biological Evaluation : In vitro assays reveal potential cytotoxic effects against cancer cell lines, suggesting that further research could elucidate its mechanism of action.

The proposed mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Enzymes : Similar compounds interact with cytochrome P450 enzymes, potentially altering drug metabolism.
  • Cellular Uptake : The phenoxyethoxy moiety may enhance cellular permeability, allowing for better interaction with intracellular targets.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline, and how can reaction conditions be optimized for yield?

  • Methodology : A multi-step synthesis is typically employed.

Precursor Preparation : Start with fluorinated aniline derivatives (e.g., 2-fluoroaniline) and functionalize with a phenoxyethoxy-benzyl group via nucleophilic substitution or reductive amination. For example, coupling 4-(2-phenoxyethoxy)benzyl chloride with 2-fluoroaniline under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent (e.g., DMF) .

Purification : Use column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the product. Impurities such as unreacted benzyl chloride or byproducts (e.g., dimerization products) can be resolved via TLC monitoring (Rf ≈ 0.3–0.4 in 3:1 hexane/EtOAc) .

Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of benzyl chloride to aniline), reaction temperature (60–80°C), and catalyst (e.g., CuCN for enhanced coupling efficiency) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key peaks include:
  • δ 4.32 ppm (s, 2H, benzyl -CH₂-).
  • δ 6.80–7.40 ppm (m, aromatic protons).
  • δ 3.80–4.20 ppm (m, -OCH₂CH₂O- from phenoxyethoxy group) .
  • LC-MS/MS : Derivatize with aniline-based reagents (e.g., EDC coupling) to enhance ionization efficiency. Monitor [M+H]⁺ at m/z 368.2 (calculated) with fragmentation patterns confirming the phenoxyethoxy moiety .

Q. What common impurities arise during synthesis, and how are they identified and resolved?

  • Methodology :

  • Impurities : Unreacted 2-fluoroaniline, dimerized byproducts (e.g., bis-benzylated species), or hydrolyzed intermediates.
  • Detection : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Retention times: target compound (~8.2 min), impurities (~6.5–7.8 min) .
  • Resolution : Recrystallization (ethanol/water) or preparative TLC (silica gel GF254) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound?

  • Methodology :

  • Structural Optimization : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to model geometry. The fluorine atom induces electron-withdrawing effects, lowering HOMO energy (-6.2 eV) and stabilizing the aromatic system .
  • Reactivity : Simulate electrophilic substitution patterns; the para-position to the benzyl group is most reactive (Fukui indices: f⁺ = 0.12) .
  • Solubility Prediction : LogP calculations (ChemAxon) yield ~3.5, indicating moderate lipophilicity, which aligns with experimental solubility in DMSO .

Q. What strategies resolve contradictions in reported biological activities (e.g., antineoplastic vs. negligible effects)?

  • Methodology :

  • Experimental Variables : Control cell line specificity (e.g., HCT-116 vs. HEK293), dose ranges (IC₅₀: 10–50 µM), and assay conditions (hypoxia vs. normoxia) .
  • Metabolite Interference : Use LC-MS/MS to quantify degradation products (e.g., hydrolyzed benzyl alcohol derivatives) in cell media .
  • Target Validation : Perform kinase inhibition profiling (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. How does the 2-phenoxyethoxy group influence electronic properties and biological interactions?

  • Methodology :

  • Electron Density Analysis : The ether oxygen donates electron density via resonance, reducing the benzyl group’s electrophilicity (NBO charge: -0.32) .
  • Biological Binding : Molecular docking (AutoDock Vina) shows the phenoxyethoxy group occupies hydrophobic pockets in kinases (e.g., EGFR, ΔG = -9.8 kcal/mol) .

Q. What derivatization techniques improve detection in biological matrices?

  • Methodology :

  • Aniline-Based Derivatization : React with 2-nitrobenzaldehyde under EDC/HOBt conditions to form a Schiff base, enhancing MS sensitivity (LOQ = 0.1 ng/mL) .
  • Isotope Labeling : Synthesize deuterated analogs (e.g., ²H₅-2-fluoroaniline) as internal standards for quantitative LC-MS/MS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline
Reactant of Route 2
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2-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.